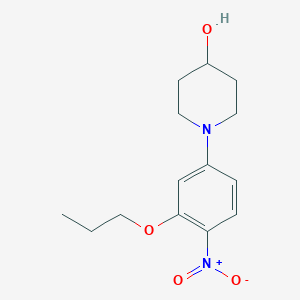
1-(4-Nitro-3-propoxyphenyl)piperidin-4-ol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(4-nitro-3-propoxyphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-2-9-20-14-10-11(3-4-13(14)16(18)19)15-7-5-12(17)6-8-15/h3-4,10,12,17H,2,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRWRWGFIYMFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N2CCC(CC2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4-Nitro-3-propoxyphenyl)piperidin-4-ol is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, focusing on its pharmacological properties and therapeutic implications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-nitro-3-propoxyphenyl group. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antioxidant Activity : It has been shown to possess antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells.
- Antimicrobial Activity : The compound demonstrates inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Efflux Pumps : Similar compounds have been identified as efflux pump inhibitors (EPIs), which enhance the efficacy of antibiotics by preventing bacterial resistance mechanisms .
- Interaction with Enzymatic Targets : The compound may interact with specific enzymes involved in inflammatory processes or microbial metabolism, although detailed studies are required to elucidate these pathways.
Antioxidant Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antioxidant activity through scavenging free radicals. A study demonstrated that compounds with similar structures showed high DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity .
Antimicrobial Efficacy
In vitro studies have shown that the compound exhibits antimicrobial properties against various pathogens. For instance, derivatives of piperidine have been reported to possess moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Potential
The compound's anti-inflammatory effects were evaluated through cytokine inhibition assays. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 at micromolar concentrations, indicating its potential therapeutic role in inflammatory diseases .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


